molecular formula C12H21NO3 B1529574 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE CAS No. 1363383-36-1

6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE

Cat. No.: B1529574
CAS No.: 1363383-36-1
M. Wt: 227.3 g/mol
InChI Key: XDTLBQKKUHTYLG-UHFFFAOYSA-N
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Description

6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE: is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and an azabicyclo heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of photochemistry to access new building blocks via [2 + 2] cycloaddition has been reported . This method allows for the creation of sp3-rich chemical space, which is essential for the synthesis of complex bicyclic structures.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE serves as a valuable intermediate for the construction of complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel synthetic methodologies .

Biology and Medicine: The compound’s bicyclic structure and functional groups make it a potential candidate for drug development. It can be used as a scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be utilized in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
  • tert-Butyl endo-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate

Comparison: Compared to similar compounds, 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE is unique due to the presence of the hydroxymethyl group. This functional group provides additional reactivity and potential for further derivatization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTLBQKKUHTYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE
Reactant of Route 2
6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE
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6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE
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6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE
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6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE
Reactant of Route 6
6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE

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